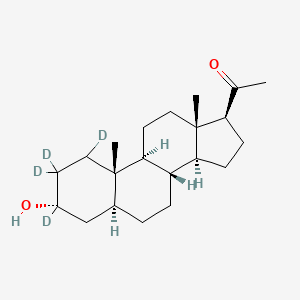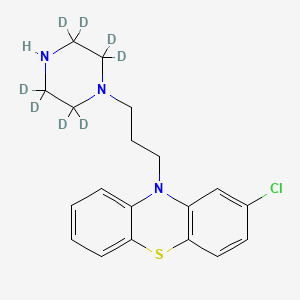
Ziyuglycosid II
Übersicht
Beschreibung
Ziyuglycosid II ist eine Triterpensaponinverbindung, die aus der Pflanze Sanguisorba officinalis L. extrahiert wird. Diese Verbindung hat aufgrund ihrer vielfältigen biologischen Aktivitäten, einschließlich entzündungshemmender, krebshemmender und antioxidativer Eigenschaften, große Aufmerksamkeit erregt .
Wissenschaftliche Forschungsanwendungen
Ziyuglycosid II hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.
Wirkmechanismus
This compound übt seine Wirkungen durch mehrere Mechanismen aus:
Induktion von Apoptose: Es induziert Apoptose in Krebszellen, indem es die Produktion reaktiver Sauerstoffspezies erhöht und den Zellzyklus in der G0/G1-Phase stoppt.
Ferroptose: Es wurde gezeigt, dass es Ferroptose, eine Art von reguliertem Zelltod, in Lungenadenokarzinomzellen induziert.
Molekularziele und Signalwege: This compound beeinflusst verschiedene molekulare Ziele und Signalwege, darunter den mitochondrialen Signalweg, die p53- und p21-Expression und das Bax/Bcl-2-Verhältnis.
Wirkmechanismus
Target of Action
Ziyuglycoside II (ZYG II) is a triterpenoid saponin compound extracted from Sanguisorba officinalis L . It has been found to interact with several targets, including Estrogen-related receptor Gamma (ESRRG) , Insulin-like growth factor 1 (IGF1) , and Stimulator of interferon genes (STING) . These targets play significant roles in various biological processes, such as cell proliferation, inflammation, and immune response .
Mode of Action
ZYG II exhibits its anticancer activity by inducing apoptosis and autophagy in cancer cells . It induces apoptosis through the accumulation of reactive oxygen species (ROS) . Intriguingly, ZYG II triggers complete autophagic flux in colorectal cancer (CRC) cells . It has been shown that ZYG II induces autophagy by inhibiting the Akt/mTOR pathway .
Biochemical Pathways
ZYG II affects several biochemical pathways. It has been found to inhibit the Akt/mTOR pathway , which is a key regulator of autophagy . Moreover, it stimulates the IRF/IFN and NF-κB pathways , which are crucial for immune response and inflammation.
Pharmacokinetics
The pharmacokinetics of ZYG II has been studied in rat plasma
Result of Action
ZYG II exerts significant inhibitory effects on the viability and clonogenic activity of cancer cells . The proliferation repression mediated by ZYG II is mainly due to increased apoptosis and reactive oxygen species accumulation, as well as a G0/G1 phase cell-cycle arrest . It also improves the sensitivity of CRC cells to the first-line chemotherapeutic drugs .
Action Environment
The action of ZYG II can be influenced by various environmental factors. For instance, in a study on osteoporosis, ZYG II was found to alleviate bone loss in ovariectomized (OVX) mice by relieving inflammation and regulating gut microbiota and short-chain fatty acids (SCFAs) . This suggests that the gut microbiota and the inflammatory environment can influence the efficacy of ZYG II.
Biochemische Analyse
Biochemical Properties
Ziyuglycoside II plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, ziyuglycoside II induces the production of reactive oxygen species (ROS) and apoptosis in cancer cells . It also interacts with cell cycle regulatory proteins such as p53 and p21, leading to cell cycle arrest at the G0/G1 and S phases . Additionally, ziyuglycoside II has been shown to inhibit the activity of enzymes involved in the inflammatory response, thereby exerting its anti-inflammatory effects .
Cellular Effects
Ziyuglycoside II exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by causing cell cycle arrest . The compound also influences cell signaling pathways, such as the mitochondrial pathway, leading to a decrease in mitochondrial membrane potential and an increase in the Bax/Bcl-2 ratio . Furthermore, ziyuglycoside II affects gene expression by upregulating the expression of p53 and p21, which are crucial for cell cycle regulation and apoptosis . In addition to its anticancer effects, ziyuglycoside II has been shown to alleviate cyclophosphamide-induced leukopenia in mice by regulating hematopoietic stem and progenitor cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of ziyuglycoside II involves several key processes. It induces apoptosis through the mitochondrial pathway by increasing the production of reactive oxygen species and decreasing mitochondrial membrane potential . This leads to the release of cytochrome c and the activation of caspase-3 and caspase-9, which are essential for the execution of apoptosis . Ziyuglycoside II also inhibits the nuclear factor kappa-B (NF-κB) signaling pathway, which plays a critical role in inflammation and cancer progression . Additionally, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ziyuglycoside II have been observed to change over time. The compound exhibits dose-dependent inhibition of cancer cell growth, with significant effects observed at 24 and 48 hours . Ziyuglycoside II is relatively stable under recommended storage conditions, and its long-term effects on cellular function have been studied in both in vitro and in vivo models . For instance, prolonged exposure to ziyuglycoside II has been shown to induce sustained apoptosis and cell cycle arrest in cancer cells .
Dosage Effects in Animal Models
The effects of ziyuglycoside II vary with different dosages in animal models. In mice, the compound has been shown to alleviate cyclophosphamide-induced leukopenia in a dose-dependent manner . Higher doses of ziyuglycoside II result in increased proliferation and differentiation of hematopoietic stem and progenitor cells . At very high doses, the compound may exhibit toxic effects, although specific toxicological data are limited.
Metabolic Pathways
Ziyuglycoside II is involved in several metabolic pathways. It induces apoptosis through the accumulation of reactive oxygen species and the activation of the mitochondrial pathway . The compound also affects the Akt/mTOR signaling pathway, which is crucial for cell growth and survival . Additionally, ziyuglycoside II has been shown to regulate the expression of genes involved in cell differentiation and immune system processes .
Transport and Distribution
Within cells and tissues, ziyuglycoside II is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . For instance, ziyuglycoside II has been shown to accumulate in cancer cells, where it exerts its antiproliferative and pro-apoptotic effects .
Subcellular Localization
Ziyuglycoside II exhibits specific subcellular localization, which is essential for its activity and function. The compound targets the mitochondria, where it induces apoptosis through the mitochondrial pathway . Additionally, ziyuglycoside II has been shown to localize in the cytoplasm and nucleus, where it interacts with various signaling molecules and transcription factors to regulate gene expression and cell cycle progression .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ziyuglycosid II kann durch verschiedene Verfahren synthetisiert werden. Eine bemerkenswerte Methode beinhaltet die Herstellung eines Polymer-Mizells unter Verwendung von this compound und mPEG-PLA-Phe (Boc) in bestimmten Gewichtsverhältnissen . Eine andere Methode beinhaltet die Herstellung einer Feststoffdispersion von this compound mit Polyvinylpyrrolidon .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet häufig die Extraktion aus den Wurzeln von Sanguisorba officinalis L. Der Extraktionsprozess umfasst typischerweise Schritte wie Trocknen, Mahlen und Lösungsmittelextraktion, um die Verbindung in reiner Form zu isolieren .
Analyse Chemischer Reaktionen
Reaktionstypen
Ziyuglycosid II unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind entscheidend, um die Verbindung zu modifizieren, um ihre biologischen Aktivitäten zu verbessern.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die gewünschten Modifikationen zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte Triterpensaponine mit verbesserten biologischen Aktivitäten. Diese Produkte werden häufig in der weiteren wissenschaftlichen Forschung und in pharmazeutischen Anwendungen eingesetzt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ziyuglycosid I: Ein weiteres Triterpensaponin, das aus Sanguisorba officinalis L. extrahiert wird.
Saponine aus anderen Pflanzen: Verbindungen wie Ginsenoside aus Panax ginseng und Astragalosiden aus Astragalus membranaceus zeigen ebenfalls ähnliche entzündungshemmende und krebshemmende Eigenschaften.
Einzigartigkeit
Ziyuglycosid II ist aufgrund seiner spezifischen molekularen Struktur einzigartig, die es ihm ermöglicht, sowohl Apoptose als auch Ferroptose in Krebszellen zu induzieren. Seine Fähigkeit, mehrere Signalwege und Ziele zu modulieren, macht es zu einer vielseitigen Verbindung für verschiedene therapeutische Anwendungen .
Zusammenfassend lässt sich sagen, dass this compound eine Verbindung mit großem Potenzial in der wissenschaftlichen Forschung und in therapeutischen Anwendungen ist. Seine vielfältigen biologischen Aktivitäten und einzigartigen Wirkmechanismen machen es zu einem wertvollen Forschungsobjekt in den Bereichen Chemie, Biologie, Medizin und Industrie.
Eigenschaften
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O8/c1-19-10-15-35(29(39)40)17-16-32(5)20(27(35)34(19,7)41)8-9-23-31(4)13-12-24(30(2,3)22(31)11-14-33(23,32)6)43-28-26(38)25(37)21(36)18-42-28/h8,19,21-28,36-38,41H,9-18H2,1-7H3,(H,39,40)/t19-,21+,22+,23-,24+,25+,26-,27-,28+,31+,32-,33-,34-,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIXLWYJTVEVGO-YHGWSDCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316548 | |
| Record name | Ziyuglycoside II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35286-59-0 | |
| Record name | Ziyuglycoside II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35286-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ziyuglycoside II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ziyuglycoside II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AXK3E8B87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


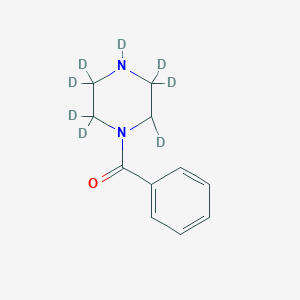
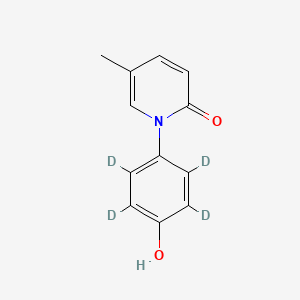
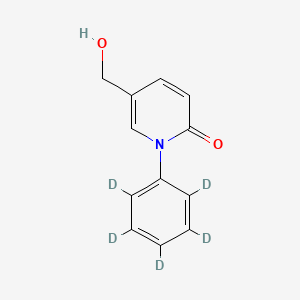

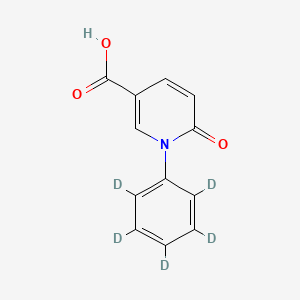
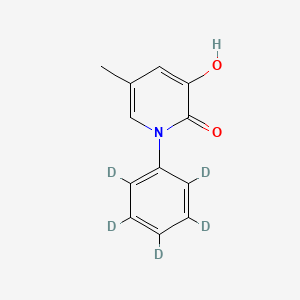
![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B602716.png)

